1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

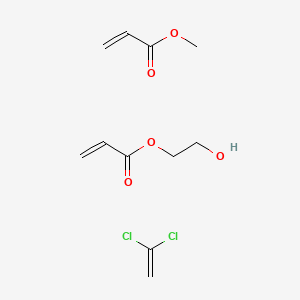

The compound “1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate” is a combination of three distinct chemical entities: 1,1-Dichloroethene, 2-hydroxyethyl prop-2-enoate, and methyl prop-2-enoate. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is typically base-catalyzed, using either sodium hydroxide or calcium hydroxide at around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]

2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is synthesized through the addition reaction of acrylic acid and ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The crude product is then degassed and distilled to obtain the final product .

Methyl prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . The reaction can be represented as: [ \text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride, which is used in cling wrap . It can also undergo substitution reactions with nucleophiles.

2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate can undergo polymerization reactions to form polymers used in coatings and adhesives . It can also react with other monomers to form copolymers.

Methyl prop-2-enoate: Methyl prop-2-enoate is a classic Michael acceptor and can undergo nucleophilic addition reactions . It can also polymerize to form polymethyl acrylate, used in various applications such as coatings and adhesives.

Scientific Research Applications

1,1-Dichloroethene: 1,1-Dichloroethene is used primarily in the manufacture of polyvinylidene chloride polymers and copolymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .

2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is used as a reactive diluent and crosslinking agent in radiation curing systems. It is also used as a resin crosslinking agent and a modifier for plastics and rubber .

Methyl prop-2-enoate: Methyl prop-2-enoate is used in the production of acrylate fibers, which are used in synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects primarily through its ability to polymerize and form polyvinylidene chloride. This polymerization process involves the formation of long chains of repeating units, which provide the material with its unique properties .

2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting materials .

Methyl prop-2-enoate: Methyl prop-2-enoate acts as a Michael acceptor, reacting with nucleophiles to form addition products. This reactivity is utilized in various synthetic applications, including the production of polymers and pharmaceutical intermediates .

Comparison with Similar Compounds

1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .

2-hydroxyethyl prop-2-enoate: Similar compounds include hydroxyethyl methacrylate and hydroxypropyl acrylate. 2-hydroxyethyl prop-2-enoate is unique in its balance of reactivity and stability, making it suitable for various applications .

Methyl prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its reactivity and ability to form polymethyl acrylate, which has distinct properties compared to other acrylates .

Properties

CAS No. |

63744-63-8 |

|---|---|

Molecular Formula |

C11H16Cl2O5 |

Molecular Weight |

299.14 g/mol |

IUPAC Name |

1,1-dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate |

InChI |

InChI=1S/C5H8O3.C4H6O2.C2H2Cl2/c1-2-5(7)8-4-3-6;1-3-4(5)6-2;1-2(3)4/h2,6H,1,3-4H2;3H,1H2,2H3;1H2 |

InChI Key |

HJVFHUPJXKAULW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C.C=CC(=O)OCCO.C=C(Cl)Cl |

Related CAS |

63744-63-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.